molecular formula C8H10Cl2FNO B1645203 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride CAS No. 1051919-33-5

2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride

Cat. No.: B1645203
CAS No.: 1051919-33-5
M. Wt: 226.07 g/mol
InChI Key: KNCOTHOJVWILSN-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO HCl and a molecular weight of 226.08 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride involves several steps. One common method includes the reaction of 2-chloro-4-fluorophenol with ethylene oxide to form 2-(2-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2-chloro-4-fluorophenoxy)ethylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can modulate biochemical pathways and affect cellular functions .

Comparison with Similar Compounds

2-(2-Chloro-4-fluorophenoxy)ethylamine hydrochloride can be compared with similar compounds such as:

The unique combination of chloro and fluoro substituents in this compound provides distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCOTHOJVWILSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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